2,3,6,7-Tetramethylanthracene
Overview
Description
2,3,6,7-Tetramethylanthracene is a useful research compound. Its molecular formula is C18H18 and its molecular weight is 234.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biconformationality Studies 2,3,6,7-Tetrasubstituted perhydroanthracenes, including derivatives of 2,3,6,7-Tetramethylanthracene, have been synthesized and studied for their biconformational behavior. These studies focus on the stereochemistry and molecular dynamics of these compounds, as analyzed through NMR and X-ray crystallography (Berninger et al., 1999).
Chemical Synthesis and Characterization The chemical synthesis of this compound has been achieved through the Friedel-Crafts alkylation reaction. This process is crucial for creating complex organic compounds with unique structural properties, like 2,3,6,7-tetramethyltriptycene (Cheng Lin, 2012).
Photoisomerization Studies Photooxygenation of this compound derivatives has been explored, revealing insights into photoisomerization processes. These studies are significant for understanding the photophysical properties and reactions of anthracene derivatives under various light conditions (Rigaudy et al., 1994).
Electrochemical Applications Derivatives of this compound have been used in electrochemical studies, particularly in the synthesis of redox-active materials. These materials are potential candidates for use in electronic devices like batteries and solar cells, due to their multivalent redox behavior (Hagemann et al., 2017).
Material Science and Engineering Compounds related to this compound have been used in the development of novel materials for batteries. For example, benzene-based polyorganodisulfides derived from these compounds exhibit high charge density and enhanced cycling stability, making them suitable for high-energy secondary lithium batteries (Deng et al., 2006).
Gas Permeation and Film Thickness Studies Ethanoanthracene-based dianhydrides, which are related to this compound, have been studied for their application in microporous polyimides. These studies provide insights into gas permeation properties and the effects of film thickness on these properties, which are important for industrial applications (Ma & Pinnau, 2018).
Mechanism of Action
Target of Action
It is known to participate in friedel-crafts alkylation reactions and diels-alder reactions .
Mode of Action
2,3,6,7-Tetramethylanthracene undergoes a Friedel-Crafts alkylation reaction with anhydrous aluminum chloride as a catalyst, by way of a carbonium ion mechanism . This reaction affords this compound. Then, this compound and benzyne generated in situ undergo a Diels-Alder reaction .
Biochemical Pathways
The compound’s involvement in friedel-crafts alkylation and diels-alder reactions suggests it may influence pathways involving these types of reactions .
Result of Action
The compound’s involvement in friedel-crafts alkylation and diels-alder reactions suggests it may have effects related to these types of reactions .
Action Environment
It is known that the dry substance is explosive , suggesting that storage conditions may significantly impact its stability.
Properties
IUPAC Name |
2,3,6,7-tetramethylanthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18/c1-11-5-15-9-17-7-13(3)14(4)8-18(17)10-16(15)6-12(11)2/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJWRGCEYNJFQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C=C(C(=C3)C)C)C=C2C=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372701 | |
Record name | 2,3,6,7-tetramethylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15254-25-8 | |
Record name | 2,3,6,7-tetramethylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6,7-Tetramethylanthracene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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